molecular formula C7H4F2N2O4 B15312741 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid

Katalognummer: B15312741
Molekulargewicht: 218.11 g/mol
InChI-Schlüssel: NRWJNQQKRBLZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a carboxylic acid group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ethyl bromodifluoroacetate. This process often requires the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Trifluoromethyl)-3-nitropyridine-5-carboxylic acid
  • 2-(Difluoromethyl)-4-nitropyridine-5-carboxylic acid
  • 2-(Difluoromethyl)-3-aminopyridine-5-carboxylic acid

Comparison: 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4F2N2O4

Molekulargewicht

218.11 g/mol

IUPAC-Name

6-(difluoromethyl)-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F2N2O4/c8-6(9)5-4(11(14)15)1-3(2-10-5)7(12)13/h1-2,6H,(H,12,13)

InChI-Schlüssel

NRWJNQQKRBLZMV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.